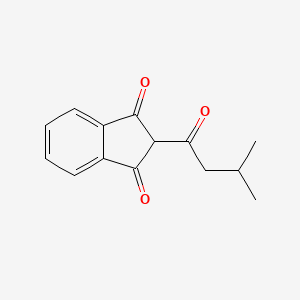
7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield oxidized derivatives with altered antiviral properties.
Applications De Recherche Scientifique
7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of temsavir analogs and their chemical properties.
Biology: Investigated for its interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential as an antiviral agent, particularly in the treatment of HIV-1.
Mécanisme D'action
7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid exerts its effects by inhibiting the attachment of HIV-1 to host cells. This is achieved through its interaction with the envelope glycoprotein Env on the surface of the virus, preventing the virus from binding to the host receptor CD4 . This mechanism of action is similar to that of temsavir, but this compound has been shown to have greater potency.
Comparaison Avec Des Composés Similaires
7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid is compared with other similar compounds, such as temsavir and other HIV-1 attachment inhibitors. The uniqueness of this compound lies in its improved antiviral potency and its specific interactions with the viral envelope glycoprotein . Similar compounds include:
Temsavir: The parent compound of this compound, used as an HIV-1 attachment inhibitor.
Fostemsavir: A prodrug of temsavir, also used as an HIV-1 attachment inhibitor.
This compound stands out due to its enhanced potency and potential for use in more effective antiviral therapies.
Propriétés
IUPAC Name |
7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-6-2-1-4-5(9(14)15)3-7(13)12-8(4)11-6/h1-3H,(H,14,15)(H3,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHBQLMTFKNEOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=O)N=C2NC(=C1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=O)N=C2NC(=C1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one](/img/structure/B7761560.png)

![1-Bromo-3-(4-chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B7761574.png)





